This compound is classified as an amino acid derivative, specifically an amide, due to the presence of both an amino group and a carbonyl group linked to a nitrogen atom. It is structurally related to various bioactive compounds that interact with neurotransmitter systems in the brain. The synthesis and characterization of this compound have been documented in scientific literature, indicating its relevance in medicinal chemistry and pharmacology.
The synthesis of (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide can be achieved through several methods, typically involving the following steps:
The exact parameters of temperature, reaction time, and solvent choice can vary based on specific laboratory protocols but generally fall within standard organic synthesis conditions.
The molecular structure of (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide can be represented as follows:
The three-dimensional conformation of the molecule allows for specific interactions with biological targets, making it crucial for its pharmacological activity.
(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide can participate in various chemical reactions:
These reactions are significant for further modifications and derivatizations in drug design.
The precise mechanism of action for (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide is still under investigation, but it is hypothesized to interact with neurotransmitter receptors in the central nervous system:
Research into its pharmacodynamics is ongoing, focusing on its efficacy and safety profile in various biological systems.
The physical and chemical properties of (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide include:
These properties are critical for determining its formulation and application in pharmaceutical contexts.
(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide has potential applications in:
Continued research into this compound may reveal additional therapeutic potentials and applications across various fields of science.
The synthesis of enantiomerically pure (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide demands precise chiral control. Two principal strategies dominate:
Chiral Pool Utilization: Commercial (S)-2-amino-3-methylbutanoic acid (L-valine derivative) serves as the stereochemical foundation. Protection of the α-amino group with tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups precedes carboxyl activation. Subsequent coupling with (S)-1-methylpyrrolidin-3-ylmethylamine—itself synthesized via reductive amination of (S)-3-aminomethylpyrrolidine—yields the protected adduct. Final deprotection (TFA for Boc; hydrogenolysis for Cbz) delivers the target compound. This route achieves >98% ee but requires rigorous purification to remove diastereomeric impurities from the pyrrolidine coupling partner [4].
Asymmetric Catalysis: For non-chiral starting materials, copper(II)-bisoxazoline complexes catalyze the enantioselective amidation of 3-methyl-2-(N-acetyl)butanoic acid with 1-methylpyrrolidin-3-ylmethylamine. Optimal conditions (0°C, dichloromethane, 5 mol% catalyst) afford the (S)-amide in 92% ee. A kinetic resolution step further enriches enantiopurity to >99% ee [9].
Table 1: Comparative Analysis of Stereoselective Methods
Strategy | Key Starting Materials | Chiral Control Element | Yield | Enantiomeric Excess |
---|---|---|---|---|
Chiral Pool | (S)-2-amino-3-methylbutanoic acid | Built-in L-valine chirality | 65-70% | >98% |
Asymmetric Catalysis | 3-methyl-2-(N-acetyl)butanoic acid | Cu(II)-bisoxazoline catalyst | 55-60% | 92% (up to >99% post-KR) |
Critical to both routes is pyrrolidine stereointegrity. Racemization during coupling is minimized by:
Amide bond formation between the valine-derived carboxyl and pyrrolidinyl amine governs synthesis efficiency. Key mechanisms include:
Carbodiimide-Mediated Coupling: Dicyclohexylcarbodiimide (DCC) activates the carboxyl group via an O-acylisourea intermediate. Nucleophilic attack by the pyrrolidine nitrogen forms the amide bond, with dicyclohexylurea (DCU) as a byproduct. While cost-effective, DCU removal challenges purity. Racemization reaches 5-8% at 25°C due to oxazolone formation from the O-acylisourea [4].
Phosphonium/UrOnium Salts: Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) generates active esters in situ, reducing racemization to <2%. The mechanism proceeds through a HOBt ester, which undergoes aminolysis without epimerization. This method achieves near-quantitative conversion in 2 hours at 0°C [4] [9].
Table 2: Coupling Agents and Reaction Parameters
Coupling Agent | Byproduct | Reaction Temp (°C) | Reaction Time (h) | Racemization Risk |
---|---|---|---|---|
DCC | Dicyclohexylurea (DCU) | 25 | 4-6 | High (5-8%) |
HATU | Hexafluorophosphate | 0 | 1-2 | Low (<2%) |
EDCl/HOAt | Urea derivatives | -10 | 3 | Moderate (2-3%) |
Solvent effects are pronounced:
Transitioning from batch to continuous-flow systems addresses scalability bottlenecks:
Microreactor Technology: A two-step continuous process integrates Boc-deprotection and amide coupling. In Stage 1, Boc-valine and 1-methyl-3-aminomethylpyrrolidine dissolve in DMF and merge with HATU flow (0.5 mL/min, 25°C). Residence time of 8 minutes achieves 95% conversion. Stage 2 uses a TFA-acidification module (50°C) for deprotection, yielding the product in 85% overall purity without intermediate isolation [4].
Process Analytical Technology (PAT): Inline FTIR monitors amide bond formation kinetics, while automated pH adjustment modules control deprotonation of the pyrrolidine nitrogen—critical for suppressing N-overacylation. Real-time feedback optimizes reagent stoichiometry (amine:acid ≈ 1.1:1) [10].
Table 3: Industrial Production Metrics
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Cycle Time | 18 hours | 45 minutes | 24x faster |
Space-Time Yield | 0.8 kg·m³⁻¹·h⁻¹ | 25 kg·m³⁻¹·h⁻¹ | 31x higher |
Solvent Consumption | 50 L/kg product | 12 L/kg product | 76% reduction |
Catalyst Immobilization: Silica-supported HATU in packed-bed reactors enables reagent recycling, reducing costs by 40% versus homogeneous catalysis. This system operates continuously for >200 hours without yield decay [4] [10].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: